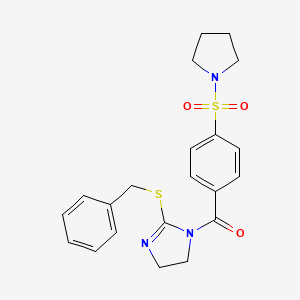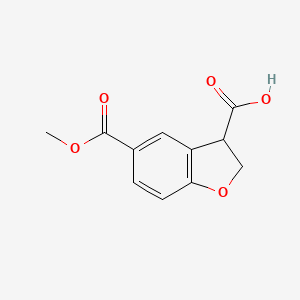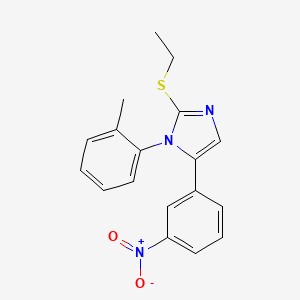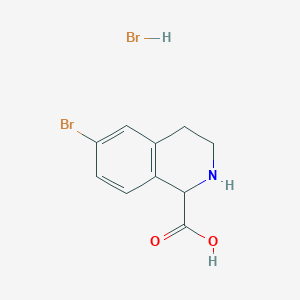
3-(1,1,2-Trifluoroethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Luminescent Properties of Lanthanide Coordination Compounds
Research by Sivakumar et al. (2010) investigated the synthesis of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives. They found that electron-releasing and electron-withdrawing substituents on the benzoic acid significantly influence the photophysical properties of these compounds.
Development of Novel Fluorescence Probes
Setsukinai et al. (2003) developed novel fluorescence probes using benzoic acid derivatives for detecting reactive oxygen species (Setsukinai et al., 2003). These probes can selectively detect highly reactive species, making them useful tools in biological and chemical research.
Metal-Organic Frameworks for Photophysical Properties
A study by Yang et al. (2015) focused on the creation of inorganic–organic hybrid frameworks using tris(carboxymethoxy)benzoic acid. These frameworks demonstrated interesting photophysical properties, emitting strong blue light under UV light (Yang et al., 2015).
Complexation and Liquid Crystalline Properties
Research on polymerizable benzoic acid derivatives by Kishikawa et al. (2008) explored the formation of liquid-crystalline complexes and their potential applications in material science (Kishikawa et al., 2008).
Catalytic Applications in Organic Synthesis
A study by Wang et al. (2017) demonstrated the use of benzoic acid derivatives in a catalyst-free decarboxylative trifluoromethylation of benzoic acid derivatives. This environmentally friendly transformation was performed in water–acetonitrile (Wang et al., 2017).
Antibacterial Activity of Derivatives
Satpute et al. (2018) synthesized novel derivatives of 3-hydroxy benzoic acid and tested their potential antibacterial activity, contributing to the development of new drug candidates (Satpute et al., 2018).
Safety and Hazards
作用機序
Target of Action
Similar compounds, such as benzoic acid derivatives, are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzoic acid derivatives can act as enzyme inhibitors or receptor modulators . The trifluoroethoxy group may enhance the compound’s reactivity, selectivity, and stability .
Biochemical Pathways
Studies on similar compounds suggest potential involvement in various metabolic and signaling pathways .
Pharmacokinetics
Benzoic acid derivatives are generally well-absorbed and can undergo extensive metabolism, potentially leading to changes in bioavailability .
Result of Action
Similar compounds can induce a range of effects, from enzyme inhibition to modulation of receptor activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(1,1,2-Trifluoroethoxy)benzoic acid . Factors such as pH, temperature, and presence of other compounds can affect its stability and activity .
特性
IUPAC Name |
3-(1,1,2-trifluoroethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-5-9(11,12)15-7-3-1-2-6(4-7)8(13)14/h1-4H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRQWCKOLMVVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(CF)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

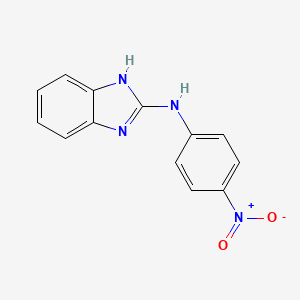

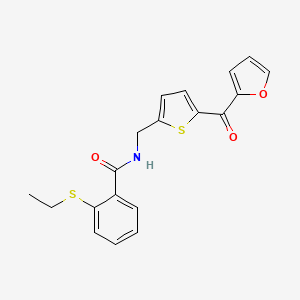
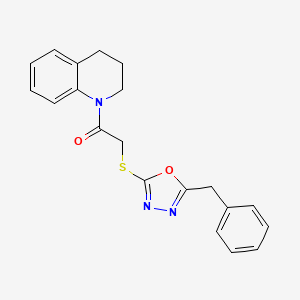

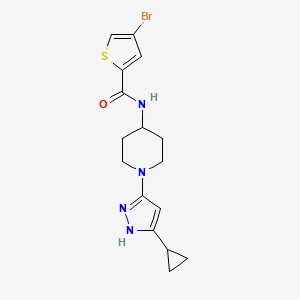
![N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3015632.png)
![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone](/img/structure/B3015633.png)
![1-(4-Bromo-3-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3015634.png)

